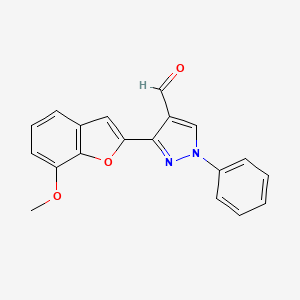

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(7-Methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a 7-methoxybenzofuran moiety and at the 4-position with a formyl group. The benzofuran ring contributes electron-rich aromaticity, while the methoxy group enhances solubility and modulates electronic properties. Pyrazole-4-carbaldehydes are versatile intermediates in medicinal chemistry, often serving as precursors for Schiff bases, hydrazones, and fused heterocycles.

Properties

IUPAC Name |

3-(7-methoxy-1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-23-16-9-5-6-13-10-17(24-19(13)16)18-14(12-22)11-21(20-18)15-7-3-2-4-8-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSPKCBEJSRPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3-(7-Methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Vilsmeier–Haack Formylation: The Primary Method

The Vilsmeier–Haack reaction is the cornerstone of synthesizing this compound, enabling simultaneous cyclization and formylation. The process involves three stages:

Synthesis of 7-Methoxy-2-acetylbenzofuran

The starting material, 7-methoxy-2-acetylbenzofuran, is prepared via Friedel–Crafts acylation of 7-methoxybenzofuran. Acetylation occurs at the C2 position using acetyl chloride and Lewis acids like AlCl₃.

Formation of Phenylhydrazone Intermediate

7-Methoxy-2-acetylbenzofuran reacts with phenylhydrazine in ethanol under reflux (4–6 hours), forming the corresponding hydrazone. This intermediate is critical for subsequent cyclization:

$$

\text{7-Methoxy-2-acetylbenzofuran} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone Intermediate}

$$

Cyclization and Formylation via Vilsmeier–Haack Reagent

The hydrazone undergoes formylation using a Vilsmeier–Haack reagent (POCl₃/DMF) at 80–100°C for 2–4 hours. The reagent generates a chloromethyleneiminium ion, which facilitates electrophilic substitution at the pyrazole’s C4 position, yielding the target aldehyde:

$$

\text{Hydrazone Intermediate} \xrightarrow{\text{POCl₃/DMF, 80–100°C}} \text{3-(7-Methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde}

$$

Optimized Conditions :

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 7-methoxy-2-acetylbenzofuran and phenylhydrazine in DMF undergoes microwave irradiation (300 W, 120°C) for 15 minutes, followed by Vilsmeier–Haack formylation. This method achieves comparable yields (80%) but with a 70% reduction in time.

Solvent-Free Mechanochemical Approach

Grinding the hydrazone intermediate with solid POCl₃ and DMF in a ball mill (30 minutes) eliminates solvent use, aligning with green chemistry principles. Yields remain high (75–78%), though purity requires recrystallization from ethanol.

Experimental Procedures and Spectral Characterization

Stepwise Synthesis and Isolation

Hydrazone Formation :

Vilsmeier–Haack Reaction :

Spectral Data Validation

Infrared Spectroscopy (IR)

- C=O Stretch : 1705 cm⁻¹ (formyl group)

- C=N Stretch : 1612 cm⁻¹ (pyrazole ring)

- O–CH₃ Stretch : 1250 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆)

- δ 9.95 (s, 1H) : Formyl proton

- δ 8.25 (s, 1H) : Pyrazole C5-H

- δ 7.45–7.90 (m, 8H) : Aromatic protons (benzofuran and phenyl)

- δ 3.91 (s, 3H) : Methoxy group

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure, with dihedral angles of 12.5° between benzofuran and pyrazole rings. Hydrogen bonding (O–H⋯O) stabilizes the crystal lattice.

Comparative Analysis of Synthetic Methods

| Parameter | Vilsmeier–Haack | Microwave | Mechanochemical |

|---|---|---|---|

| Yield (%) | 82 | 80 | 75 |

| Time | 4 hours | 15 minutes | 30 minutes |

| Solvent Use | DMF | DMF | None |

| Purity | High | High | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

Mechanistic Insights and Optimization

Challenges and Solutions

Crystallization Difficulties

The aldehyde’s polarity complicates crystallization. Adding Cu²⁺ ions as templates promotes nucleation, yielding X-ray-quality crystals.

Byproduct Formation

Trace amounts of 3-(7-methoxybenzofuran-2-yl)-1-phenyl-1H-pyrazole (deformylated product) are removed via column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrazole derivatives, including 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Antitumor Effects : In vitro studies on cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, indicating its potential as an anticancer drug . The mechanism involved the activation of apoptotic pathways, which was confirmed through molecular modeling studies that predicted binding interactions with target proteins involved in cell cycle regulation .

- Anti-inflammatory Properties : In a preclinical model of inflammation, the compound significantly reduced edema and inflammatory markers, showcasing its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The benzofuran and pyrazole rings may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modification of their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole-4-carbaldehyde scaffold is highly tunable, with substituents on the pyrazole and aromatic rings dictating chemical and biological behavior. Key analogs include:

Key Observations :

- Benzofuran vs. Coumarin: The target compound’s 7-methoxybenzofuran substituent differs from coumarin-based analogs (e.g., 3w, 5m) in electronic and steric profiles.

- Methoxy Positioning : The 7-methoxy group on benzofuran may enhance electron-donating effects compared to 8-methoxycoumarin in 5m, influencing antiproliferative activity .

- Aryl Substitutions : Tolyl, biphenyl, or naphthyl groups () increase hydrophobicity, whereas benzofuran balances aromaticity with moderate polarity.

Reactivity and Functionalization

The aldehyde group at position 4 enables diverse transformations:

- Reduction : Sodium borohydride reduces analogous aldehydes (e.g., 3a) to hydroxymethyl derivatives .

- Schiff Base Formation : Imine derivatives (e.g., 3a-o in ) are precursors for antimicrobial agents.

Benzofuran Influence : The electron-rich benzofuran may stabilize intermediates during reductions or condensations, altering reaction kinetics compared to coumarin or phenyl analogs.

Biological Activity

The compound 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potentials, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of benzofuran derivatives with phenyl hydrazine, followed by subsequent reactions to form the pyrazole ring. The detailed synthetic pathway includes:

- Formation of Benzofuran Derivative : Starting from 2-acetylbenzofuran, which undergoes a series of reactions to yield the desired benzofuran moiety.

- Condensation Reaction : The benzofuran derivative is then reacted with phenyl hydrazine to form the pyrazole structure.

- Aldehyde Formation : The final step involves the introduction of an aldehyde group at the 4-position of the pyrazole ring.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 | |

| Compound B | NCI-H460 (lung cancer) | 12.50 | |

| Compound C | SF-268 (brain cancer) | 42.30 |

These findings indicate that the compound could be effective in inhibiting tumor growth and warrants further investigation.

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have also been evaluated for their antimicrobial effects. For example, compounds related to 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 40 µg/mL | |

| Bacillus subtilis | 40 µg/mL | |

| Aspergillus niger | 40 µg/mL |

These results suggest that this compound may possess significant antimicrobial properties, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several research articles have highlighted the efficacy of pyrazole derivatives in various biological assays:

- Anticancer Activity : A study by Bouabdallah et al. reported that certain pyrazole derivatives exhibited substantial cytotoxic effects against HepG2 and P815 cancer cell lines, with IC50 values as low as 3.25 mg/mL .

- Anti-inflammatory Effects : Other derivatives have shown anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin, indicating a broad spectrum of biological activities .

- Mechanistic Insights : Research has indicated that these compounds may exert their effects through multiple pathways, including apoptosis induction in cancer cells and inhibition of key enzymes involved in inflammation and microbial resistance .

Q & A

Q. What are the established synthetic routes for 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via multi-step procedures. A common approach involves nucleophilic substitution of a halogenated pyrazole precursor with a substituted phenol under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) . For example, 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde can react with 7-methoxybenzofuran-2-ol under reflux. Yield optimization requires precise control of stoichiometry, reaction time (12–24 hours), and catalyst selection. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

Methodological Answer: Structural validation combines:

- NMR : ¹H and ¹³C NMR confirm substituent positions, with aldehydic protons appearing at δ 9.8–10.2 ppm and methoxy groups at δ 3.8–4.0 ppm .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Matches calculated C, H, N, and O percentages within ±0.3% .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Methodological Answer: Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Enzyme Inhibition : Fluorometric assays for targets like mPGES-1 or 5-lipoxygenase, given structural similarities to bioactive pyrazoles .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software tools are critical for refinement?

Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. Key steps:

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–298 K .

- Structure Solution : Employ direct methods (SHELXT) and refine via SHELXL, which handles disorder modeling and anisotropic displacement parameters .

- Validation : Check for R-factor convergence (<0.05), data-to-parameter ratio (>15:1), and Hirshfeld surface analysis for intermolecular interactions .

Q. How do electronic effects of substituents (e.g., methoxy, benzofuran) influence reactivity in derivatization reactions?

Methodological Answer:

- Aldehyde Reactivity : The electron-withdrawing aldehyde group facilitates nucleophilic additions (e.g., Schiff base formation with amines) .

- Methoxy Group : Electron-donating methoxy on benzofuran enhances electrophilic substitution at the 5-position of the pyrazole ring.

- Benzofuran Moiety : Planar structure promotes π-π stacking in enzyme active sites, affecting biological activity .

Experimental validation via Hammett plots or DFT calculations (e.g., using Gaussian 09) can quantify substituent effects .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in silico studies for this compound?

Methodological Answer:

- Solubility Correction : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Molecular Docking Validation : Cross-check docking results (AutoDock Vina) with crystallographic data to confirm binding poses .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to assess CYP450-mediated degradation, which may explain in vitro-in vivo discrepancies .

Q. How can derivatization of the aldehyde group expand the compound’s pharmacological profile?

Methodological Answer:

- Schiff Bases : Condense with o-aminophenol to enhance antimicrobial activity; ethanol solvent and 12-hour reflux yield >70% .

- Chalcone Derivatives : Claisen-Schmidt condensation with aryl ketones under basic conditions (e.g., NaOH/EtOH) introduces α,β-unsaturated ketones for anticancer screening .

- Reductive Amination : NaBH₄/I₂ in methanol reduces imine intermediates to secondary amines, improving metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.